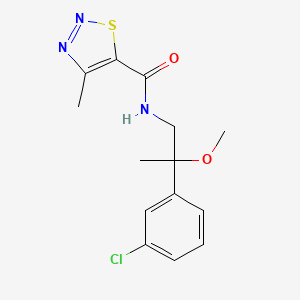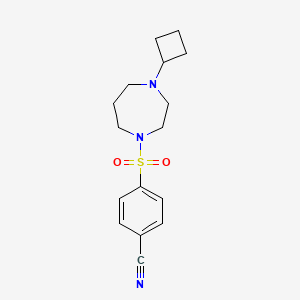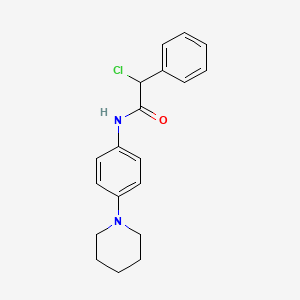![molecular formula C23H26N2O4 B2616703 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one CAS No. 637747-21-8](/img/structure/B2616703.png)
7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one” is a derivative of chromen-4-one, which is a type of coumarin . Coumarins are a class of phenolic compounds, and they are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, anticoagulant, and antimicrobial activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the chromen-4-one core, with various functional groups attached at specific positions. These include a hydroxy group at position 7, a methoxyphenyl group at position 3, a methyl group at position 2, and a methylpiperazinylmethyl group at position 8 .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the hydroxy groups might be involved in hydrogen bonding, the methoxy group could undergo demethylation, and the piperazine ring might participate in reactions typical for secondary amines .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of polar groups like hydroxy and methoxy might increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds related to 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one have been investigated for their antimicrobial properties. A study by Mandala et al. (2013) synthesized a series of compounds with structural similarities and found significant antibacterial and antifungal activities. These activities were compared using docking studies with oxidoreductase protein organisms.
Neuroprotection
A compound IMM‐H004, closely related to this compound, has shown neuroprotective properties in studies of focal cerebral ischemia. Zuo et al. (2015) researched its function in transient global ischemia, investigating its protective effects against global ischemic injury.
Antihyperlipidemic Agent
Research by Prasetyastuti et al. (2021) explored the effects of a compound structurally related to this compound in reducing the atherogenic index and influencing gene expressions in hyperlipidemic rats. This study highlights its potential as an antihyperlipidemic agent.
Anticholinesterase Activity
A study conducted by Filippova et al. (2019) focused on synthesizing derivatives of this compound, showing inhibitory activity against butyrylcholinesterase. This research is significant in the context of developing treatments for diseases like Alzheimer's.
Antioxidant Properties
An investigation into the antioxidant properties of 4-hydroxycoumarin derivatives by Stanchev et al. (2009) revealed significant free radical scavenging activities. This research may imply potential antioxidant applications for structurally similar compounds like this compound.
Anticancer Properties
A study by Singh et al. (2017) synthesized Ru(II) DMSO complexes with substituted flavones structurally similar to this compound, exhibiting significant cytotoxic potential against breast cancer cell lines.
Safety and Hazards
Direcciones Futuras
Future research on this compound could focus on elucidating its synthesis, characterizing its physical and chemical properties, determining its mechanism of action, and assessing its safety profile. Additionally, given the pharmacological properties of related compounds, it might be interesting to explore its potential therapeutic applications .
Propiedades
IUPAC Name |
7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-15-21(16-6-4-5-7-20(16)28-3)22(27)17-8-9-19(26)18(23(17)29-15)14-25-12-10-24(2)11-13-25/h4-9,26H,10-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJJXTBLXLMADV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCN(CC3)C)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(dimethylamino)phenyl]-4-(4-ethylphenoxy)butanamide](/img/structure/B2616620.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2616622.png)
![2-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)benzamide](/img/structure/B2616623.png)

![1-cyclohexyl-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2616627.png)
![2-({8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2616628.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2616629.png)

![4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2616634.png)
![2-{1-[(Oxan-3-yl)methyl]piperidin-3-yl}-1,3-benzoxazole](/img/structure/B2616635.png)


![(E)-ethyl 3-(4-fluorophenyl)-4-oxo-5-(3-(3,4,5-trimethoxyphenyl)acrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2616642.png)
